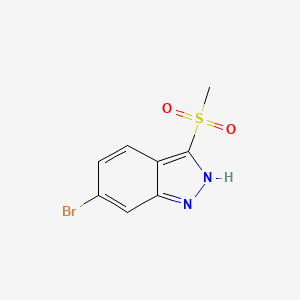

6-Bromo-3-(methylsulfonyl)-1H-indazole

Description

Properties

IUPAC Name |

6-bromo-3-methylsulfonyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O2S/c1-14(12,13)8-6-3-2-5(9)4-7(6)10-11-8/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPLMCLBXPNRFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C2C=CC(=CC2=NN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40729607 | |

| Record name | 6-Bromo-3-(methanesulfonyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651780-43-7 | |

| Record name | 6-Bromo-3-(methanesulfonyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-3-(methylsulfonyl)-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Bromo-3-(methylsulfonyl)-1H-indazole chemical properties

An In-Depth Technical Guide to 6-Bromo-3-(methylsulfonyl)-1H-indazole

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its physicochemical properties, plausible synthetic routes, characteristic reactivity, and its strategic application in the design of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Strategic Value of a Privileged Scaffold

The indazole nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved drugs, including the kinase inhibitors Axitinib and Pazopanib.[1] Its unique combination of a hydrogen bond-donating N-H group and a hydrogen bond-accepting pyridine-like nitrogen allows it to form key interactions with protein targets, most notably the hinge region of protein kinases.[1][2]

This compound (CAS No: 885271-39-8) is a strategically functionalized derivative designed for maximum utility in synthetic and medicinal chemistry. It incorporates three key features:

-

The 1H-Indazole Core: Provides the essential scaffold for biological target engagement.

-

A C6-Bromo Substituent: Serves as a versatile synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions.

-

A C3-Methylsulfonyl Group: A potent electron-withdrawing group and hydrogen bond acceptor that modulates the electronic properties of the core and offers an additional interaction point for target binding.

This guide will explore the chemical properties and synthetic utility that make this compound a valuable tool for constructing complex molecular architectures and developing novel therapeutic agents.

Physicochemical and Structural Properties

The properties of this compound are dictated by its fused aromatic system and strong electron-withdrawing substituents. While experimental data is limited, computational predictions provide valuable insights.

| Property | Value | Source |

| CAS Number | 885271-39-8 | Inferred |

| Molecular Formula | C₈H₇BrN₂O₂S | [3] |

| Molecular Weight | 275.12 g/mol | [4] |

| Monoisotopic Mass | 273.94116 Da | [3][4] |

| Appearance | Expected to be a solid | |

| XlogP (Predicted) | 1.8 | [3][4] |

| Hydrogen Bond Donors | 1 (the N-H proton) | [4] |

| Hydrogen Bond Acceptors | 3 (the two sulfonyl oxygens and the N2 nitrogen) | [4] |

| SMILES | CS(=O)(=O)C1=C2C=CC(=CC2=NN1)Br | [3] |

| InChIKey | VTPLMCLBXPNRFX-UHFFFAOYSA-N | [3] |

Synthesis and Purification

Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocol (Proposed)

Part 1: Synthesis of 6-Bromo-1H-indazole (Precursor) [5] This protocol is adapted from a known large-scale synthesis.

-

Acetylation: Dissolve 4-bromo-2-methylaniline in a suitable solvent like chloroform. Cool the solution and add acetic anhydride while maintaining a low temperature.

-

Diazotization and Cyclization: To the resulting mixture, add potassium acetate followed by isoamyl nitrite. Heat the mixture to reflux (approx. 68°C) and maintain for several hours (e.g., 20 hours).

-

Hydrolysis and Work-up: After cooling, remove volatile components under vacuum. Add hydrochloric acid and heat to hydrolyze the acetyl group.

-

Isolation: Cool the acidic mixture and adjust the pH to basic (e.g., pH 11) with a strong base like sodium hydroxide to precipitate the product. The resulting solid can be slurried with a non-polar solvent like heptane, filtered, and dried to yield 6-Bromo-1H-indazole.

Part 2: Synthesis of this compound This part of the protocol is based on common transformations of the indazole core.

-

Step 2: C3-Iodination: Dissolve 6-Bromo-1H-indazole in a solvent like DMF or THF. Add potassium hydroxide followed by iodine. Stir at room temperature until TLC or LC-MS indicates complete conversion to 6-Bromo-3-iodo-1H-indazole.

-

Step 3: Thiolation: In a separate flask, prepare sodium thiomethoxide (NaSMe). Add this solution to the 6-Bromo-3-iodo-1H-indazole from the previous step. The more reactive iodine at the C3 position should undergo nucleophilic substitution to yield 6-Bromo-3-(methylthio)-1H-indazole.[6]

-

Step 4: Oxidation: Dissolve the crude methylthioether intermediate in a solvent like dichloromethane (DCM) or methanol. Add a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®, in portions. The reaction is often exothermic and may require cooling.

-

Purification: The final product, this compound, should be purified from the reaction mixture using standard techniques such as column chromatography on silica gel. Purity should be confirmed by NMR and Mass Spectrometry.

Spectroscopic Characterization (Expected)

While experimental spectra are not published, the structure allows for a confident prediction of key spectroscopic features.

-

¹H NMR:

-

Aromatic Region: Three protons on the benzene ring are expected. The H7 proton will likely appear as a doublet, the H5 proton as a doublet of doublets, and the H4 proton as a doublet.

-

N-H Proton: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

-

Methyl Protons: A sharp singlet around 3.0-3.5 ppm, corresponding to the three protons of the methylsulfonyl group.

-

-

¹³C NMR:

-

Eight distinct carbon signals are expected.

-

The carbon attached to the sulfonyl group (C3) will be significantly downfield.

-

The carbon attached to the bromine (C6) will also be shifted.

-

The methyl carbon of the sulfonyl group will appear upfield.

-

-

Mass Spectrometry:

-

The mass spectrum should show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio).

-

Predicted adducts include [M+H]⁺ at m/z 274.9484 and [M+Na]⁺ at m/z 296.9304.[3]

-

Chemical Reactivity and Synthetic Utility

The true value of this molecule lies in its predictable and versatile reactivity, which allows for its incorporation into diverse molecular scaffolds.

Caption: Key reactivity sites on the indazole scaffold.

-

N-Alkylation and N-Arylation: The N-H proton is acidic and can be readily deprotonated with a suitable base (e.g., Cs₂CO₃, NaH). The resulting indazolide anion is a potent nucleophile that can react with a wide range of electrophiles (alkyl halides, aryl halides) to generate N1- and N2-substituted products. The regioselectivity of this reaction can often be controlled by the choice of base, solvent, and electrophile.[7]

-

Palladium-Catalyzed Cross-Coupling: The C6-bromo substituent is the primary site for molecular diversification. It readily participates in cornerstone C-C and C-N bond-forming reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse side chains.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

-

Heck and Stille Couplings: Further expanding the scope of possible modifications.

-

The ability to perform these reactions makes the compound an ideal starting point for building libraries of related compounds for structure-activity relationship (SAR) studies.[6][8]

Applications in Medicinal Chemistry

This compound is not an end-product therapeutic but rather a high-value building block for their creation. Its structure is particularly suited for the development of protein kinase inhibitors .

-

Scaffold for Kinase Inhibition: The indazole core mimics the adenine region of ATP and can form hydrogen bonds with the kinase hinge region.[1]

-

Vector for SAR Exploration: The C6-bromo position provides a reliable attachment point for exploring the solvent-exposed region of a kinase binding pocket. By synthesizing a library of analogs with different groups at the C6 position, researchers can systematically probe for optimal interactions and improve potency and selectivity.

-

Modulation of Physicochemical Properties: The methylsulfonyl group at C3 is a strong hydrogen bond acceptor and can engage with nearby amino acid residues in the target protein. Its electron-withdrawing nature also lowers the pKa of the N-H proton and influences the overall polarity and solubility of the final molecule, which are critical parameters for drug development.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on data for closely related compounds like 6-bromo-1H-indazole, the following precautions are advised.[9][10]

-

Hazard Classification (Anticipated):

-

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[10]

-

Conclusion

This compound is a sophisticated chemical intermediate designed for purpose-driven synthesis in drug discovery. Its combination of a biologically relevant indazole core, a versatile cross-coupling handle, and a potent electronic/hydrogen-bonding modulator makes it an exceptionally valuable tool. By understanding its synthesis, reactivity, and strategic role, researchers can effectively leverage this building block to accelerate the development of novel, targeted therapeutics.

References

-

PubChem. (n.d.). 6-bromo-3-methyl-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Autechaux. (n.d.). 6-Bromo-3-iodo-1H-indazole for critical molecular building block. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromo-3-(methylsulfonyl)-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Yoshida, H., Fukushima, H., & Hagiwara, Y. (2007). Supporting Information for [3+2] Cycloaddition of Arynes with Diazo Compounds. Wiley-VCH. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Retrieved from [Link]

-

Chemsrc. (2025). CAS#:885278-42-2 | 6-Bromo-1H-indazole-3-carboxylic acid methyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]

-

Kerr, M. A. (2007). Synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

Kamal, A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]

-

ResearchGate. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

-

Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C8H7BrN2O2S) [pubchemlite.lcsb.uni.lu]

- 4. 7-Bromo-3-(methylsulfonyl)-1H-indazole | C8H7BrN2O2S | CID 71721086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 6-Bromo-3-(methylsulfonyl)-1H-indazole: A Key Intermediate in Modern Drug Discovery

Executive Summary: 6-Bromo-3-(methylsulfonyl)-1H-indazole is a strategically designed heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. The molecule integrates three key pharmacophoric elements: a 1H-indazole core, a bromine substituent at the 6-position, and a methylsulfonyl group at the 3-position. The indazole nucleus is recognized as a "privileged scaffold," known for its ability to interact with a wide range of biological targets, particularly protein kinases. The bromine atom serves as a versatile synthetic handle for introducing molecular diversity via cross-coupling reactions. The methylsulfonyl group, a potent electron-withdrawing group and hydrogen bond acceptor, modulates the electronic properties and metabolic stability of the molecule. This guide provides a comprehensive technical overview, including the compound's chemical identity, a robust synthetic pathway with mechanistic insights, its applications in drug discovery, and essential safety protocols.

Chemical Identity and Physicochemical Properties

Precise identification of a chemical entity is foundational for reproducible scientific research. This section details the structural identifiers and key physicochemical properties of this compound.

Nomenclature and Structural Identifiers

The structural and identifying information for this compound is summarized in the table below. While a specific CAS Number for this exact structure is not consistently listed in major public databases, identifiers for closely related precursors are available.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₈H₇BrN₂O₂S | PubChem |

| Molecular Weight | 275.12 g/mol | PubChem |

| Canonical SMILES | CS(=O)(=O)C1=C2C=CC(=CC2=NN1)Br | PubChem |

| InChI Key | VTPLMCLBXPNRFX-UHFFFAOYSA-N | PubChem |

| CAS Number | Not explicitly assigned. | N/A |

Physicochemical Data Summary

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The data below are a combination of computational predictions and extrapolated values from structurally similar compounds.

| Property | Value (Predicted/Estimated) | Rationale/Note |

| Appearance | White to off-white solid | Based on related bromoindazole compounds.[1] |

| Melting Point | >200 °C (Est.) | The sulfonyl group generally increases melting point compared to the parent 6-bromo-1H-indazole (180-186 °C).[1] |

| XLogP3 | 1.8 | Computationally predicted; indicates moderate lipophilicity. |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in alcohols. | Indazole derivatives are typically soluble in polar aprotic organic solvents.[1] |

| Hydrogen Bond Donors | 1 | From the indazole N-H group. |

| Hydrogen Bond Acceptors | 4 | From the two sulfonyl oxygens and two indazole nitrogens. |

Structural Diagram

The following diagram illustrates the two-dimensional structure of this compound.

Synthesis and Mechanistic Rationale

The synthesis of this compound is not a trivial single-step reaction. It requires a multi-step approach that logically builds the molecule by first establishing the indazole core and subsequently introducing the desired functional groups. The most plausible and field-proven strategy involves the synthesis of a thioether intermediate, followed by a robust oxidation.

Overview of Synthetic Strategy

The causality behind this two-stage approach is rooted in chemical reactivity and functional group compatibility. Direct sulfonation at the 3-position of the indazole ring is challenging and often leads to poor regioselectivity and side products. A more controlled method is to first install a methylthio (-SCH₃) group, which can be accomplished via several well-established methods for C-S bond formation. This thioether then serves as a stable, easily handled precursor for the final oxidation step. The oxidation of a sulfide to a sulfone is a high-yield, reliable transformation, making this overall strategy efficient and scalable.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from established methodologies for functionalizing indazole scaffolds and oxidizing thioethers.[2][3]

Step 1: Synthesis of 6-Bromo-3-(methylthio)-1H-indazole (Intermediate)

-

Rationale: This step introduces the sulfur atom at the desired position. Starting from 6-bromo-3-iodo-1H-indazole, a palladium-catalyzed cross-coupling reaction with sodium thiomethoxide provides a direct and regioselective route to the thioether intermediate. The higher reactivity of the iodo group at the 3-position allows for selective functionalization.[4]

-

Procedure:

-

To a sealed reaction vessel under an inert nitrogen atmosphere, add 6-bromo-3-iodo-1H-indazole (1.0 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).

-

Add anhydrous, degassed dimethylformamide (DMF) to dissolve the solids.

-

To this solution, add sodium thiomethoxide (1.2 eq) portion-wise, ensuring the temperature does not exceed 30 °C.

-

Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 6-bromo-3-(methylthio)-1H-indazole.

-

Step 2: Oxidation to this compound (Final Product)

-

Rationale: The oxidation of the electron-rich sulfide to the electron-poor sulfone requires a potent but selective oxidizing agent. meta-Chloroperoxybenzoic acid (m-CPBA) is an ideal choice as it is highly effective, commercially available, and the reaction byproducts are easily removed.[2] Using a slight excess ensures complete conversion from the sulfide, through the intermediate sulfoxide, to the final sulfone.

-

Procedure:

-

Dissolve the 6-bromo-3-(methylthio)-1H-indazole (1.0 eq) from Step 1 in dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (approx. 77% purity, 2.2-2.5 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the sulfoxide intermediate.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.

-

Synthetic Workflow Diagram

The following diagram visualizes the two-step synthesis protocol.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, a hazard assessment can be made based on data from structurally related compounds like 6-bromo-3-methyl-1H-indazole. [5]

Hazard Identification

The compound should be handled as a hazardous substance. Likely GHS classifications include:

| Hazard Class | GHS Category | Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity | Category 3 | H335: May cause respiratory irritation |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage and Stability

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.

-

Stability: The compound is expected to be stable under recommended storage conditions.

Conclusion

This compound is a sophisticated and highly valuable chemical intermediate. Its design leverages the proven biological relevance of the indazole scaffold while providing orthogonal synthetic handles for diversification through the bromo substituent and favorable physicochemical properties imparted by the methylsulfonyl group. The robust synthetic pathway, centered on a reliable thioether oxidation, ensures its accessibility for research and development. For scientists and professionals in drug discovery, this compound represents a strategic starting point for the development of novel therapeutics, particularly in the competitive field of kinase inhibitors.

References

-

PubChem. 6-bromo-3-methyl-1H-indazole. National Center for Biotechnology Information. [Link]

-

ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Journal of Organic Chemistry. [Link]

-

National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

-

National Institutes of Health. Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones. Beilstein Journal of Organic Chemistry. [Link]

-

ResearchGate. Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth. ResearchGate. [Link]

-

PubMed. Sulfonyl Azoles in the Synthesis of 3-Functionalized Azole Derivatives. The Chemical Record. [Link]

-

Organic Chemistry Portal. Indazole synthesis. Organic Chemistry Portal. [Link]

-

ACS Publications. Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. [Link]

-

Autechaux. Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. Autechaux. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Pyridine-3-sulfonyl Chloride in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Google Patents. The synthesis technique of 3 methyl 1H indazoles.

-

Organic Chemistry Portal. Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]

-

National Institutes of Health. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

-

ResearchGate. (PDF) Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. ResearchGate. [Link]

-

MDPI. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molecules. [Link]

-

Organic Chemistry Portal. Sulfoxide synthesis by oxidation. Organic Chemistry Portal. [Link]

-

Issuu. Synthesis of Sulfides. Issuu. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sulfone synthesis by oxidation [organic-chemistry.org]

- 3. Synthesis of Sulfides - Issuu [issuu.com]

- 4. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 5. 6-bromo-3-methyl-1H-indazole | C8H7BrN2 | CID 21336465 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 6-Bromo-3-(methylsulfonyl)-1H-indazole: A Key Heterocyclic Building Block in Modern Drug Discovery

Abstract

This technical guide provides an in-depth examination of 6-Bromo-3-(methylsulfonyl)-1H-indazole, a heterocyclic compound of significant interest to researchers and professionals in drug development. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in numerous biologically active agents.[1][2] This document details the molecule's chemical identity, physicochemical properties, a robust synthetic pathway with mechanistic insights, and its strategic applications in the design of novel therapeutics. By elucidating the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as a practical resource for scientists leveraging this versatile building block.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity is a precise understanding of its structure and properties. This compound is a bifunctional molecule featuring a bromine atom, which serves as a versatile handle for cross-coupling reactions, and a methylsulfonyl group, which can modulate solubility and act as a hydrogen bond acceptor.

Core Identifiers

-

SMILES String: CS(=O)(=O)C1=C2C=CC(=CC2=NN1)Br[3]

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₇BrN₂O₂S[3]

-

InChI Key: VTPLMCLBXPNRFX-UHFFFAOYSA-N[3]

Physicochemical Data Summary

The following table summarizes key computed physicochemical properties, which are critical for predicting the compound's behavior in both synthetic and biological systems.

| Property | Value | Source |

| Molecular Weight | 275.12 g/mol | PubChem[4] |

| Monoisotopic Mass | 273.94116 Da | PubChem[3] |

| XLogP3 | 1.8 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |

| Rotatable Bond Count | 1 | PubChem[4] |

| Topological Polar Surface Area | 71.2 Ų | PubChem[4] |

Synthesis and Mechanistic Rationale

A reliable and scalable synthesis is paramount for the utility of any chemical building block. While a direct, one-pot synthesis for this compound is not extensively documented in public literature, a logical and robust two-stage synthetic strategy can be devised based on established chemical principles. This involves the initial formation of the core indazole ring system, followed by functionalization at the 3-position.

Stage 1: Synthesis of the 6-Bromo-1H-indazole Core

The precursor, 6-Bromo-1H-indazole, is a crucial intermediate for a wide array of biologically active molecules, particularly kinase inhibitors.[5] The most reliable method for its large-scale production involves the diazotization of 4-bromo-2-methylaniline followed by an intramolecular cyclization.[5]

-

Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (1.0 eq) in chloroform. Cool the solution and add acetic anhydride (1.2 eq) while maintaining the temperature below 40°C. This step protects the aniline nitrogen and directs the subsequent cyclization.

-

Diazotization and Cyclization: To the reaction mixture, add potassium acetate (0.8 eq) followed by isoamyl nitrite (1.5 eq). Heat the mixture to reflux (approx. 68°C) and maintain for 20 hours. The isoamyl nitrite acts as the diazotizing agent, forming a diazonium salt which then undergoes intramolecular cyclization to form the indazole ring.

-

Work-up and Hydrolysis: After cooling the reaction to room temperature, remove the volatile components under reduced pressure. Add water and concentrated hydrochloric acid, then heat to 50-55°C to hydrolyze the acetyl protecting group.

-

Isolation and Purification: Cool the acidic mixture and adjust the pH to ~11 with a 50% aqueous sodium hydroxide solution. Evaporate the solvent. The resulting solid is slurried with heptane, filtered, and dried under vacuum to yield 6-Bromo-1H-indazole.

-

Validation: The identity and purity of the product should be confirmed using standard analytical techniques such as ¹H NMR, Mass Spectrometry, and HPLC.

Stage 2: Sulfonylation at the C3 Position

With the 6-Bromo-1H-indazole core synthesized, the next step is the introduction of the methylsulfonyl group at the 3-position. This can be achieved through a sequence involving lithiation or Grignard formation followed by quenching with sulfur dioxide and subsequent methylation and oxidation, or more directly via a radical sulfonylation. A common modern approach involves a metal-free radical reaction using sodium metabisulfite as the SO₂ source and an oxidant.

-

Reaction Setup: To a solution of 6-Bromo-1H-indazole (1.0 eq) in a suitable solvent such as DMSO, add sodium methanesulfinate (CH₃SO₂Na) (2.0 eq).

-

Initiation: Add an oxidizing agent, such as tert-butyl hydroperoxide (TBHP) or potassium persulfate (K₂S₂O₈), portion-wise at room temperature. The oxidant initiates the formation of a methylsulfonyl radical (CH₃SO₂•).

-

Reaction: The reaction is stirred at an elevated temperature (e.g., 80-100°C) for several hours until TLC or LC-MS analysis indicates consumption of the starting material. The electrophilic methylsulfonyl radical attacks the electron-rich C3 position of the indazole ring.

-

Work-up and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the target compound.

-

Self-Validation: The final product's structure and purity must be rigorously confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC to ensure it meets the standards required for subsequent applications.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow from the starting aniline to the final functionalized indazole product.

Caption: Synthetic pathway for this compound.

Applications in Medicinal Chemistry & Drug Design

The true value of this compound lies in its role as a versatile scaffold for building diverse libraries of potential drug candidates. The two distinct functional groups—the bromo substituent at C6 and the methylsulfonyl group at C3—offer orthogonal chemical reactivity and specific molecular interactions.

Strategic Role of Functional Groups

-

C6-Bromo Group: This is the primary site for diversification. The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (to add aryl/heteroaryl groups), Sonogashira (to add alkynes), Buchwald-Hartwig (to add amines), and cyanation reactions. This allows for the systematic exploration of the chemical space around the indazole core to optimize binding affinity and pharmacokinetic properties. The utility of halogenated indazoles as bifunctional building blocks for sequential cross-coupling is a well-established strategy.[6]

-

C3-Methylsulfonyl Group: This group is generally stable and serves to modulate the physicochemical properties of the final molecule. As a strong hydrogen bond acceptor, it can form critical interactions with protein targets. Its electron-withdrawing nature also influences the electronics of the indazole ring system.

Target Pathways and Therapeutic Areas

Indazole derivatives have demonstrated a wide range of biological activities.[2] 6-Bromo-1H-indazole itself is a precursor for compounds targeting several key pathways:

-

Kinase Inhibition: The indazole scaffold is a cornerstone in the design of inhibitors for pathways like PI3K, which is frequently dysregulated in cancer.[1]

-

Antimicrobial Agents: Derivatives have been explored as inhibitors of essential bacterial enzymes like DNA gyrase B.[1] Furthermore, linking the 6-bromo-1H-indazole core to other pharmacophores, such as 1,2,3-triazoles, has yielded compounds with promising antimicrobial activity.[7]

Library Development Workflow

The logical workflow for using this building block in a drug discovery program is visualized below.

Caption: Diversification of the core scaffold via cross-coupling reactions.

Conclusion

This compound represents more than just a chemical compound; it is a strategic tool for medicinal chemists. Its defined structure, predictable physicochemical properties, and robust synthetic accessibility make it an invaluable starting point for the development of novel therapeutics. The dual functionality of a reactive bromo-handle for diversification and a property-modulating methylsulfonyl group provides a validated and efficient platform for navigating the complex challenges of modern drug discovery. This guide has provided the foundational knowledge, from synthesis to application, necessary for its effective implementation in research and development settings.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 6-bromo-3-methyl-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromo-3-(methylsulfonyl)-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:885278-42-2 | 6-Bromo-1H-indazole-3-carboxylic acid methyl ester. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. PubChemLite - this compound (C8H7BrN2O2S) [pubchemlite.lcsb.uni.lu]

- 4. 7-Bromo-3-(methylsulfonyl)-1H-indazole | C8H7BrN2O2S | CID 71721086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 6-Bromo-3-(methylsulfonyl)-1H-indazole: A Predictive Approach for Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 6-Bromo-3-(methylsulfonyl)-1H-indazole. Given the limited specific literature for this compound, this document serves as a predictive and methodological framework.[1] It synthesizes data from closely related indazole analogs to propose synthetic routes, predict biological applications, and establish robust experimental protocols, empowering researchers to unlock the potential of this novel chemical entity.

Introduction: The Strategic Value of a Privileged Scaffold

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in a multitude of biologically active agents.[2][3] These nitrogen-containing heterocyclic compounds are key components in numerous approved therapeutics, particularly as kinase inhibitors in oncology.[4] this compound represents a strategically designed molecule poised for exploration in drug discovery.

The molecule's design incorporates two key features:

-

A 6-Bromo Substituent: This halogen serves as a versatile synthetic handle. It is strategically positioned for late-stage functionalization via well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the systematic generation of analog libraries to probe structure-activity relationships (SAR).[4]

-

A 3-Methylsulfonyl Group: The sulfonyl moiety is a strong electron-withdrawing group and a potent hydrogen bond acceptor. Its inclusion can significantly influence the molecule's electronic properties, solubility, and, most importantly, its binding interactions with biological targets.[5]

This guide will provide a predictive analysis of this compound's properties and a practical framework for its synthesis and biological evaluation.

Part 1: Core Compound Identification and Predicted Properties

Precise identification is critical for any chemical research. The definitive identifiers for this compound are provided below.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₈H₇BrN₂O₂S | PubChem[1] |

| Molecular Weight | 275.12 g/mol | PubChem[6] |

| InChI | InChI=1S/C8H7BrN2O2S/c1-14(12,13)8-6-3-2-5(9)4-7(6)10-11-8/h2-4H,1H3,(H,10,11) | PubChem[1] |

| InChIKey | VTPLMCLBXPNRFX-UHFFFAOYSA-N | PubChem[1] |

| Predicted XlogP | 1.8 | PubChem[1] |

The predicted XlogP value of 1.8 suggests moderate lipophilicity, a favorable property for many drug candidates, balancing membrane permeability with aqueous solubility. The presence of the sulfonyl group likely enhances its polarity compared to simpler alkyl-substituted indazoles.

Part 2: Proposed Synthetic Strategy

While a specific synthesis for this compound is not documented in publicly available literature, a plausible and robust synthetic route can be designed based on established methodologies for analogous indazoles.[3][7] The proposed workflow involves the cyclization of a substituted N-sulfonylhydrazone, a versatile method for forming the indazole core.[3]

Diagram: Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Detailed Step-by-Step Protocol (Proposed)

This protocol is a predictive model. Optimization of reaction times, temperatures, and reagent stoichiometry will be necessary.

Step 1: Synthesis of N'-(4-bromo-2-fluorobenzylidene)methanesulfonohydrazide (Intermediate C)

-

Rationale: This step creates the key precursor containing all necessary atoms for the indazole ring. The reaction of an aldehyde with a sulfonyl hydrazine to form a sulfonylhydrazone is a standard, high-yielding condensation reaction.

-

To a solution of 4-Bromo-2-fluorobenzaldehyde (1.0 eq) in ethanol (EtOH) in a round-bottom flask, add methanesulfonyl hydrazide (1.1 eq).

-

Add a catalytic amount of acetic acid (approx. 0.1 eq).

-

Stir the mixture at room temperature for 4-6 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.

-

The product often precipitates from the solution upon completion. If not, reduce the solvent volume under reduced pressure.

-

Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the sulfonylhydrazone intermediate.

Step 2: Cyclization to this compound (Product E)

-

Rationale: This is an intramolecular nucleophilic aromatic substitution (SNAr) reaction. The hydrazone nitrogen, upon deprotonation by a suitable base, acts as a nucleophile, displacing the ortho-fluorine atom to form the pyrazole ring fused to the benzene ring.[3] Fluorine is an excellent leaving group for SNAr reactions.

-

Suspend the sulfonylhydrazone intermediate (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Add a mild base such as potassium carbonate (K₂CO₃, 2-3 eq) or cesium carbonate (Cs₂CO₃, 2-3 eq). Cesium carbonate is often more effective for difficult cyclizations.

-

Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into ice water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound.

Part 3: Anticipated Biological Significance & Experimental Workflows

Indazole derivatives are potent modulators of a wide range of biological targets, with a particular prominence as protein kinase inhibitors .[4] Many successful kinase inhibitors, such as Pazopanib and Axitinib, feature the indazole scaffold, which adeptly interacts with the hinge region of the kinase ATP-binding pocket.[4] The 3-methylsulfonyl group on the target compound is a strong hydrogen bond acceptor, a feature that could facilitate strong and specific interactions with kinase active sites.

Diagram: Kinase Inhibitor Screening Cascade

Caption: A typical workflow for evaluating a novel kinase inhibitor.

Protocol: In Vitro Biochemical Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a protein kinase of interest using a fluorescence-based method.[8][9] Commercial kits are available for many kinases and provide optimized reagents and protocols.[8][10]

Objective: To determine the concentration at which the test compound inhibits 50% of the kinase activity (IC₅₀).

Materials:

-

Purified recombinant kinase enzyme.

-

Specific peptide substrate for the kinase.

-

Adenosine triphosphate (ATP).

-

Kinase assay buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES).

-

Test Compound: this compound, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

-

ADP-Glo™ or similar ADP detection reagent system.

-

White, opaque 96-well or 384-well plates.

-

Multichannel pipettes and a plate reader capable of luminescence detection.

Methodology:

-

Compound Plating:

-

Prepare a serial dilution of the test compound in DMSO.

-

Transfer a small volume (e.g., 1 µL) of each dilution into the assay plate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

-

Kinase Reaction:

-

Prepare a master mix containing the kinase and its substrate in the kinase assay buffer.

-

Add the kinase/substrate mix to the wells containing the test compound.

-

Pre-incubate for 10-20 minutes at room temperature to allow the compound to bind to the kinase.[9]

-

-

Initiation and Incubation:

-

Prepare an ATP solution in the kinase assay buffer.

-

Initiate the kinase reaction by adding the ATP solution to all wells.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

-

-

Signal Detection:

-

Stop the kinase reaction and detect the amount of ADP produced by adding the ADP detection reagent according to the manufacturer's protocol. This is typically a two-step process.

-

Incubate as required by the detection kit.

-

Read the luminescence signal on a plate reader.

-

-

Data Analysis:

-

The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Part 4: Safety and Handling

While no specific Safety Data Sheet (SDS) exists for this compound, data from closely related bromo-substituted heterocyclic compounds can be used to establish prudent handling practices.[11][12]

| Hazard Class | Anticipated Risk | Recommended Precaution |

| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[11] | Avoid breathing dust/fumes. Wash hands thoroughly after handling. Use only in a well-ventilated area. |

| Skin Irritation | May cause skin irritation.[11] | Wear protective gloves and clothing. |

| Eye Irritation | May cause serious eye irritation.[11] | Wear safety glasses with side-shields or chemical goggles. |

| Respiratory Irritation | May cause respiratory irritation.[11] | Work within a certified chemical fume hood. |

Personal Protective Equipment (PPE):

-

Engineering Controls: Use in a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat.

Part 5: Conclusion and Future Directions

This compound is a novel chemical entity with significant potential in drug discovery, particularly in the field of kinase inhibition. This guide provides a foundational, predictive framework for its synthesis and evaluation. The structural features—a versatile 6-bromo handle for SAR exploration and a 3-methylsulfonyl group for potent target engagement—make it an attractive starting point for a medicinal chemistry program.

Future work should focus on:

-

Execution of the Proposed Synthesis: The first critical step is the successful synthesis and unambiguous characterization (NMR, HRMS, etc.) of the title compound.

-

Broad Biological Screening: The compound should be screened against a diverse panel of protein kinases to identify initial hits.

-

Structure-Activity Relationship (SAR) Studies: Upon identification of a promising biological target, the 6-bromo position should be exploited to synthesize a library of analogs to optimize potency, selectivity, and drug-like properties.

By leveraging the established principles of medicinal chemistry and the predictive insights outlined in this guide, researchers are well-equipped to explore the therapeutic potential of this promising indazole derivative.

References

-

PubChem. This compound. Available from: [Link]

-

Bernardi, L., et al. (2016). Sulfonyl Azoles in the Synthesis of 3-Functionalized Azole Derivatives. The Chemical Record, 16(3), 1353-79. Available from: [Link]

-

Yadav, G., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Journal of Biomolecular Structure and Dynamics. Available from: [Link]

-

Shapiro, A. B. (2015). Can anyone suggest a protocol for a kinase assay?. ResearchGate. Available from: [Link]

-

Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Available from: [Link]

-

Wang, H., et al. (2018). Direct Synthesis of Benzo[f]indazoles from Sulfonyl Hydrazines and 1,3-Enynes by Copper-Catalyzed Annulation. Organic Letters, 21(1), 186-190. Available from: [Link]

-

Watson, R. J., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(8), 3683-3704. Available from: [Link]

-

Ali, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7206. Available from: [Link]

-

Sawant, S. D., et al. (2021). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives. ResearchGate. Available from: [Link]

-

PubChem. 6-bromo-3-methyl-1H-indazole. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Pharmaceuticals, 16(11), 1599. Available from: [Link]

-

Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 39, 127937. Available from: [Link]

-

Loba Chemie. BROMINE FOR SYNTHESIS MSDS. Available from: [Link]

-

Shingare, P., et al. (2023). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. Available from: [Link]

-

Wang, H., et al. (2018). Direct Synthesis of Benzo[f]indazoles from Sulfonyl Hydrazines and 1,3-Enynes by Copper-Catalyzed Annulation. Organic Letters. Available from: [Link]

-

PubChem. 7-Bromo-3-(methylsulfonyl)-1H-indazole. Available from: [Link]

-

ICL Group. Bromine Safety Handbook. Available from: [Link]

-

Gaikwad, D. D., et al. (2015). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. Available from: [Link]

-

Wang, X., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1133. Available from: [Link]

-

Katke, S. P. (2022). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Environmental Science and Industrial Journal, 19(1), 257. Available from: [Link]

-

Michigan State University Department of Chemistry. Heterocyclic Compounds. Available from: [Link]

-

International Labour Organization. Heterocyclic Compounds: Health Hazards. Available from: [Link]

Sources

- 1. PubChemLite - this compound (C8H7BrN2O2S) [pubchemlite.lcsb.uni.lu]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfonyl Azoles in the Synthesis of 3-Functionalized Azole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7-Bromo-3-(methylsulfonyl)-1H-indazole | C8H7BrN2O2S | CID 71721086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. caymanchem.com [caymanchem.com]

- 11. 6-bromo-3-methyl-1H-indazole | C8H7BrN2 | CID 21336465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Predicted Mass Spectrometry of 6-Bromo-3-(methylsulfonyl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to 6-Bromo-3-(methylsulfonyl)-1H-indazole

This compound belongs to the indazole class of N-heterocyclic compounds, which are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[1] The incorporation of a bromine atom and a methylsulfonyl group provides distinct physicochemical properties and potential metabolic pathways. Bromine can modulate lipophilicity and offers a site for further synthetic modification, while the methylsulfonyl group is a strong electron-withdrawing group that can influence the molecule's electronic distribution and hydrogen bonding capacity.

Mass spectrometry is an indispensable tool for the structural confirmation and quantification of such novel compounds.[2] By predicting the mass spectrum, researchers can anticipate the key ions to monitor, develop targeted analytical methods, and more rapidly interpret experimental data. This guide explains the causal mechanisms behind the predicted ionization and fragmentation behavior, providing a robust analytical strategy.

Physicochemical Properties and Isotopic Profile

A precise understanding of the molecule's composition is the foundation for any mass spectrometric prediction.

Chemical Structure:

Note: A 2D representation of the this compound structure.

Key Properties:

-

Average Molecular Weight: ~275.12 g/mol [4]

The Critical Role of the Bromine Isotopic Signature

A defining characteristic in the mass spectrum of this compound will be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). Consequently, any ion containing a bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by approximately 2 Da, with nearly equal intensity (a 1:1 ratio). This M/M+2 pattern is a highly reliable diagnostic tool for identifying bromine-containing fragments.

Predicted Electrospray Ionization (ESI) Mass Spectrum

ESI is a soft ionization technique that transfers molecules from solution to the gas phase as intact ions with minimal fragmentation.[5][6] It is the standard method for LC-MS analysis of drug-like molecules.[7]

Principles of ESI for this Analyte

The indazole core contains two nitrogen atoms, which are basic sites susceptible to protonation.[7][8] Therefore, in positive ion mode, the molecule is expected to readily form a protonated species, [M+H]⁺. In negative ion mode, the N-H proton on the pyrazole ring is acidic and can be lost to form a deprotonated species, [M-H]⁻.

Predicted ESI Positive Ion Mode ([M+H]⁺)

In a typical ESI+ experiment, often aided by an acidic mobile phase modifier like formic acid, the dominant species will be the protonated molecule.[9]

Table 1: Predicted Ions in ESI Positive Mode

| Predicted Ion | Formula | Monoisotopic m/z (⁷⁹Br) | Monoisotopic m/z (⁸¹Br) | Expected Ratio | Notes |

| [M+H]⁺ | [C₈H₈BrN₂O₂S]⁺ | 274.9489 | 276.9469 | ~1:1 | The base peak in the full scan spectrum. Its detection confirms the molecular weight.[3] |

| [M+Na]⁺ | [C₈H₇BrN₂O₂SNa]⁺ | 296.9308 | 298.9288 | ~1:1 | Sodium adducts are common in ESI and can also be used to confirm molecular weight.[3] |

| [M+H-SO₂]⁺ | [C₈H₈BrN₂]⁺ | 210.9925 | 212.9905 | ~1:1 | In-source fragment from the loss of sulfur dioxide (63.96 Da). This is a known fragmentation pathway for aromatic sulfones.[10][11] |

Predicted ESI Negative Ion Mode ([M-H]⁻)

Using a basic mobile phase modifier (e.g., ammonia) will facilitate deprotonation.[9]

Table 2: Predicted Ions in ESI Negative Mode

| Predicted Ion | Formula | Monoisotopic m/z (⁷⁹Br) | Monoisotopic m/z (⁸¹Br) | Expected Ratio | Notes |

| [M-H]⁻ | [C₈H₆BrN₂O₂S]⁻ | 272.9334 | 274.9314 | ~1:1 | The primary ion observed, confirming the molecular weight.[3] |

ESI Experimental Workflow

The following diagram outlines a typical LC-ESI-MS workflow for analyzing the target compound.

Caption: A typical LC-ESI-MS experimental workflow.

Predicted Electron Ionization (EI) Mass Spectrum

Electron Ionization (EI) is a hard ionization technique used in GC-MS that bombards molecules with high-energy electrons (typically 70 eV).[2][12] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[13][14] The resulting fragmentation pattern provides a detailed "fingerprint" of the molecule's structure.

The Molecular Ion (M⁺•)

The initial event is the removal of an electron to form the molecular ion, M⁺•.[13] For aromatic systems, the molecular ion is often relatively stable and observable.

-

Predicted M⁺•: The molecular ion will appear as an isotopic doublet at m/z 273.9412 (⁷⁹Br) and m/z 275.9391 (⁸¹Br) . Its abundance may be moderate to low due to the facile fragmentation of the methylsulfonyl group.

Key Predicted Fragmentation Pathways

The fragmentation will be dictated by the weakest bonds and the stability of the resulting ions and neutral losses.[15] The C-S bond of the methylsulfonyl group is a likely point of initial cleavage.

-

Alpha-Cleavage of the Sulfonyl Group: The most favorable initial fragmentation is often the loss of a methyl radical (•CH₃), followed by rearrangement and loss of sulfur dioxide (SO₂), or the direct loss of the entire methylsulfonyl radical (•SO₂CH₃).

-

Cleavage of the Indazole Ring: Subsequent fragmentation can involve the characteristic breakdown of the indazole ring system.

-

Loss of Bromine: Cleavage of the C-Br bond can occur, but often happens after initial, more favorable fragmentations.

The proposed major fragmentation cascade is illustrated below:

Sources

- 1. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. academics.su.edu.krd [academics.su.edu.krd]

- 3. PubChemLite - this compound (C8H7BrN2O2S) [pubchemlite.lcsb.uni.lu]

- 4. 7-Bromo-3-(methylsulfonyl)-1H-indazole | C8H7BrN2O2S | CID 71721086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 7. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uab.edu [uab.edu]

- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rroij.com [rroij.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of 6-Bromo-3-(methylsulfonyl)-1H-indazole: A Technical Guide

Molecular Structure and Spectroscopic Implications

The structure of 6-Bromo-3-(methylsulfonyl)-1H-indazole incorporates a bromine atom and a methylsulfonyl group on the indazole scaffold. These substituents significantly influence the electronic environment of the molecule, leading to predictable and interpretable shifts in its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The bromine atom at the 6-position and the strongly electron-withdrawing methylsulfonyl group at the 3-position are key determinants of the chemical shifts and coupling constants of the aromatic protons and carbons.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is anticipated to reveal distinct signals for the protons on the indazole ring and the methylsulfonyl group. The analysis is predicated on the characteristic deshielding effects of the sulfonyl group and the influence of the bromine substituent.[1] The spectrum would be acquired in a deuterated solvent such as DMSO-d₆, which can accommodate the N-H proton.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| NH (1-position) | ~13.5 - 14.5 | Broad Singlet | - | The N-H proton of indazoles is typically highly deshielded and appears as a broad singlet due to quadrupole broadening and potential hydrogen exchange. |

| H-4 | ~8.0 - 8.2 | Doublet | J ≈ 8.5 - 9.0 | This proton is adjacent to the electron-withdrawing sulfonyl group at C-3, leading to a significant downfield shift. It will couple with H-5. |

| H-7 | ~7.8 - 7.9 | Singlet (or narrow doublet) | J ≈ 0.5 - 1.0 | H-7 is adjacent to the bromine-substituted C-6, and its signal is expected to be a singlet or a very narrow doublet due to a small four-bond coupling to H-5. |

| H-5 | ~7.5 - 7.6 | Doublet of Doublets | J ≈ 8.5 - 9.0, 1.5 - 2.0 | H-5 will show coupling to both H-4 (ortho-coupling) and H-7 (meta-coupling), resulting in a doublet of doublets. |

| SO₂CH₃ | ~3.4 - 3.6 | Singlet | - | The methyl protons of the sulfonyl group are deshielded by the adjacent electronegative oxygen atoms and will appear as a sharp singlet.[2] |

Causality in Spectral Predictions:

The predicted downfield shift of H-4 is a direct consequence of the anisotropic and electron-withdrawing nature of the C-3 sulfonyl group.[2] Conversely, the bromine at C-6 exerts a moderate deshielding effect on the adjacent protons. The expected coupling constants are typical for ortho and meta relationships in a benzene ring system. The broadness of the N-H signal is a hallmark of indazoles and related heterocycles.[3]

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide critical information about the carbon framework. The chemical shifts are highly sensitive to the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ)

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C-3 | ~140 - 145 | Attached to the strongly electron-withdrawing sulfonyl group, this carbon will be significantly deshielded. |

| C-7a | ~138 - 142 | This is the bridgehead carbon adjacent to the nitrogen atom and part of the fused ring system. |

| C-3a | ~125 - 130 | The second bridgehead carbon, its shift is influenced by both the pyrazole and benzene ring electronics. |

| C-5 | ~124 - 128 | Aromatic CH carbon, its chemical shift is influenced by the adjacent bromine-bearing carbon. |

| C-4 | ~122 - 126 | Aromatic CH carbon, deshielded by the adjacent C-3 sulfonyl group. |

| C-7 | ~115 - 120 | Aromatic CH carbon, its shift is influenced by the adjacent nitrogen and the bromine at C-6. |

| C-6 | ~112 - 118 | This carbon is directly attached to bromine, and its chemical shift is characteristically lower than unsubstituted carbons due to the heavy atom effect. |

| SO₂CH₃ | ~43 - 46 | The methyl carbon of the sulfonyl group, appearing in the aliphatic region but deshielded by the sulfonyl group. |

Expert Insights on ¹³C Assignments:

Distinguishing between the various aromatic carbons can be challenging. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguous assignment.[4] For instance, an HSQC experiment would correlate each proton signal with its directly attached carbon, while an HMBC would reveal longer-range (2-3 bond) H-C correlations, confirming the connectivity of the molecular skeleton.

Predicted Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3100 - 3300 | N-H Stretch | Medium, Broad | Characteristic of the N-H bond in the indazole ring. Broadening is due to hydrogen bonding. |

| 3000 - 3100 | Aromatic C-H Stretch | Medium | Typical for C-H bonds on the benzene ring. |

| 1600 - 1620 | C=C Aromatic Stretch | Medium | Skeletal vibrations of the aromatic rings. |

| 1450 - 1500 | C=N Stretch | Medium | Stretching vibration of the carbon-nitrogen double bond within the pyrazole ring. |

| 1300 - 1350 | SO₂ Asymmetric Stretch | Strong | A very strong and characteristic absorption for sulfonyl groups.[5] |

| 1140 - 1180 | SO₂ Symmetric Stretch | Strong | The second strong, characteristic absorption for the sulfonyl functional group.[5] |

| 600 - 800 | C-Br Stretch | Medium to Strong | The carbon-bromine bond vibration typically appears in this region of the fingerprint. |

Experimental Protocols

To validate the predicted data, the following experimental workflows are recommended.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for observing the exchangeable N-H proton.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Use a 400 MHz (or higher) spectrometer.

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds, spectral width of ~250 ppm.

-

-

2D NMR Acquisition (for full assignment):

-

Acquire standard gCOSY, gHSQC, and gHMBC spectra to establish proton-proton and proton-carbon correlations for unambiguous structural confirmation.[4]

-

Protocol 2: IR Spectroscopy Sample Preparation and Acquisition

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Ensure good contact between the sample and the crystal using the pressure arm.

-

-

IR Spectrum Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typical parameters: 16-32 scans, resolution of 4 cm⁻¹, data range of 4000-400 cm⁻¹.

-

Visualization of Key Structural and Spectroscopic Relationships

The following diagrams illustrate the molecular structure and the key NMR correlations that would be used for structural verification.

Caption: Molecular Structure of the Analyte

Caption: General Spectroscopic Analysis Workflow

Caption: Key Predicted 2D NMR Correlations

Conclusion

The spectroscopic characterization of this compound is readily achievable through standard NMR and IR techniques. This guide provides a detailed, predictive framework for the expected ¹H NMR, ¹³C NMR, and IR spectra, grounded in established principles of chemical structure and spectroscopy. The provided protocols outline a self-validating system for the experimental determination and confirmation of these predictions. The unambiguous assignment of all signals, facilitated by 2D NMR experiments, will provide definitive structural proof for this important heterocyclic compound.

References

-

Alonso, G., et al. (2007). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 12(11), 2592-2613. [Link][3]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. [Link][1]

-

ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. [Link][5]

-

Abraham, R. J., et al. (2002). H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 40(8), 505-514. [Link][2]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link][4]

Sources

A Technical Guide to the Synthesis and Discovery of Novel 3-Sulfonylated Indazoles

Executive Summary

The indazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its strategic modification is a key focus of drug discovery programs. This guide provides an in-depth exploration of the 3-sulfonylated indazole scaffold, a class of compounds demonstrating significant therapeutic potential. We will dissect modern synthetic strategies, from transition-metal-free electrosynthesis to catalyzed cross-coupling reactions, providing not just protocols but the underlying mechanistic rationale. By bridging synthetic innovation with biological application, this document serves as a comprehensive resource for researchers and drug development professionals dedicated to advancing this promising area of chemical science.

The Indazole Scaffold: A Privileged Core in Medicinal Chemistry

Indazoles are bicyclic heterocyclic compounds consisting of a benzene ring fused to a pyrazole ring. This structure is prevalent in a wide array of pharmacologically active molecules, renowned for a broad spectrum of activities including anti-cancer, anti-inflammatory, and anti-hypertensive properties.[1][3] At least 43 indazole-based drugs are currently in clinical trials or have received market approval, underscoring the scaffold's therapeutic relevance.[3] The ability of the indazole ring to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking, makes it an attractive starting point for inhibitor design. The C3 position of the indazole ring is a particularly common site for functionalization to modulate potency and selectivity.[4][5]

The Strategic Role of the Sulfonyl Moiety

The introduction of a sulfonyl (-SO₂R) group is a well-established strategy in drug design to enhance the pharmacological profile of a lead compound. Sulfonamides, a related functional group, are found in numerous therapeutic agents.[3] The sulfonyl group is a strong hydrogen bond acceptor and can significantly alter the physicochemical properties of a molecule, including:

-

Solubility and Polarity: Enhancing aqueous solubility, which can improve pharmacokinetic properties.

-

Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation.

-

Target Engagement: Acting as a bioisostere for other functional groups, it can form critical interactions within a target's binding site.[3]

Combining the privileged indazole scaffold with the versatile sulfonyl group at the C3-position creates a chemical space ripe for the discovery of novel therapeutics with improved efficacy and drug-like properties.

Modern Synthetic Strategies for 3-Sulfonylated Indazoles

The direct and regioselective functionalization of the indazole C3-H bond has historically been challenging.[4] However, recent advances in synthetic organic chemistry have provided powerful new tools to efficiently construct the C-S bond at this position.

Electrochemical Synthesis: A Green and Efficient Approach

Electrosynthesis has emerged as a sustainable and powerful method for C-H functionalization, avoiding the need for harsh reagents or transition-metal catalysts.[6][7] A notable strategy involves the direct, oxidant-free cross-coupling of 2H-indazoles with sodium sulfinates or sulfonyl hydrazides.[6][8][9]

Causality Behind the Method: This approach leverages the concurrent anodic oxidation of both the 2H-indazole and the sulfinate salt. This process generates a sulfonyl radical and a radical cationic 2H-indazole intermediate.[8][9] These two radical species then undergo a direct radical-radical coupling to form the desired 3-sulfonylated product. The absence of external chemical oxidants or metal catalysts simplifies purification and aligns with the principles of green chemistry.[9]

General Workflow for Electrochemical Sulfonylation

Caption: General workflow for electrochemical C3-sulfonylation of indazoles.

Transition-Metal Catalyzed Approaches

Copper-catalyzed reactions have proven effective for the synthesis of sulfonylated heterocycles.[10] These methods often utilize readily available starting materials like sulfonyl hydrazides or sulfonyl chlorides. For instance, copper-catalyzed cascade reactions of sulfonyl hydrazides with 1,3-enynes have been developed for the synthesis of benzo[f]indazoles, demonstrating the power of copper to facilitate complex C-N and C-C bond formations in one pot.[11][12][13] While direct C3-sulfonylation of indazoles using this method is an area of active research, the principles are highly relevant.

Mechanistic Rationale: Copper catalysts, often in the +1 or +2 oxidation state, can engage with sulfonylating agents to generate reactive sulfonyl radical species. The catalyst then facilitates the coupling of this radical with the indazole substrate through a defined catalytic cycle, which is then regenerated to continue the process. This catalytic turnover makes the method highly efficient.

Photoredox Catalysis

Visible-light photoredox catalysis offers another mild and efficient pathway to generate sulfonyl radicals from precursors like sulfinate salts.[14] Organic dyes or metal complexes (e.g., iridium, ruthenium) absorb visible light and initiate a single-electron transfer (SET) process, converting the sulfinate into a sulfonyl radical. This radical can then add to the C3 position of the indazole. This method is noted for its exceptional functional group tolerance and mild reaction conditions.[14][15]

Mechanistic Deep Dive: The Electrochemical Radical-Radical Coupling

Understanding the reaction mechanism is critical for optimizing conditions and expanding the substrate scope. The electrochemical C3-sulfonylation of 2H-indazoles provides an excellent example of a modern, well-elucidated pathway.

Caption: Proposed mechanism for electrochemical radical-radical cross-coupling.[8][9]